2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 2-chloro-2-phenylethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted isoindole derivatives
Scientific Research Applications
2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl isoindole-1,3-dione: Lacks the chloro and sulfanyl groups, resulting in different chemical and biological properties.
2-Chloroethyl isoindole-1,3-dione: Similar structure but lacks the phenyl group, affecting its reactivity and applications.
2-[(2-Bromo-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione:
Uniqueness
2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the chloro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications in various fields of research.
Properties
CAS No. |
60623-22-5 |
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Molecular Formula |
C16H12ClNO2S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(2-chloro-2-phenylethyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2S/c17-14(11-6-2-1-3-7-11)10-21-18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2 |
InChI Key |
NQOQTUUULZNRPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSN2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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